(2,2-Difluorocyclohexyl)methanol

CAS No.: 1545583-95-6

Cat. No.: VC4206688

Molecular Formula: C7H12F2O

Molecular Weight: 150.169

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1545583-95-6 |

|---|---|

| Molecular Formula | C7H12F2O |

| Molecular Weight | 150.169 |

| IUPAC Name | (2,2-difluorocyclohexyl)methanol |

| Standard InChI | InChI=1S/C7H12F2O/c8-7(9)4-2-1-3-6(7)5-10/h6,10H,1-5H2 |

| Standard InChI Key | RFIXBKDDBRTKOX-UHFFFAOYSA-N |

| SMILES | C1CCC(C(C1)CO)(F)F |

Introduction

Chemical Identification and Structural Properties

Molecular and Stereochemical Features

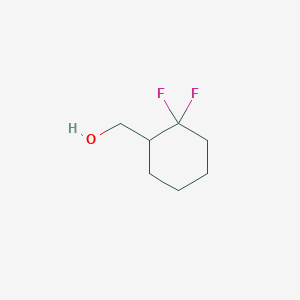

(2,2-Difluorocyclohexyl)methanol consists of a cyclohexane ring with two fluorine atoms at the 2-position and a hydroxymethyl (-CH₂OH) group attached to the same carbon (Figure 1). The fluorine atoms introduce significant electronegativity, influencing the compound’s dipole moment and conformational stability. The IUPAC name, (2,2-difluorocyclohexyl)methanol, reflects this substitution pattern, while its canonical SMILES representation is C1CCC(C(C1)CO)(F)F .

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂F₂O | PubChem |

| Molecular Weight | 150.17 g/mol | PubChem |

| CAS Number | 1545583-95-6 | PubChem |

| InChI | InChI=1S/C7H12F2O/c8-7(9... | PubChem |

The compound’s three-dimensional structure favors a chair conformation for the cyclohexane ring, with axial or equatorial orientations of the fluorine atoms depending on steric and electronic factors. Fluorine’s small atomic radius and high electronegativity often lead to enhanced metabolic stability in pharmaceutical analogs, a trait leveraged in drug design .

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

-

Fluorine Atoms: Participate in hydrogen bonding and dipole-dipole interactions, affecting solubility and crystallinity.

-

Hydroxyl Group: Enables esterification, etherification, or oxidation to carboxylic acids.

Preliminary data suggest potential antimicrobial activity in structurally related fluorinated alcohols, though mechanistic studies on this compound are absent.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Fluorinated cyclohexyl derivatives are valued in drug discovery for their ability to modulate pharmacokinetic properties. For example:

-

Metabolic Stability: Fluorine’s electron-withdrawing effects reduce cytochrome P450-mediated oxidation, prolonging drug half-life.

-

Bioavailability: Enhanced lipophilicity improves membrane permeability, a critical factor in central nervous system (CNS) drug design.

Table 2: Comparative Properties of Fluorinated Cyclohexanols

Future Research Directions

Unexplored Biological Activities

While antimicrobial and enzyme-inhibitory activities are hypothesized for fluorinated alcohols, targeted studies on this compound are needed to validate these effects. Priority areas include:

-

In Vitro Cytotoxicity Assays: Screening against cancer cell lines.

-

Enzyme Kinetics: Investigating interactions with metabolic enzymes like CYP450.

Material Science Applications

Fluorinated polymers derived from such compounds could exhibit unique thermal stability and chemical resistance, warranting exploration in high-performance coatings or adhesives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume